molecular formula C10H15FN4O B14095212 2-((3S,4R)-3-Fluoro-4-methoxypiperidin-1-yl)pyrimidin-4-amine

2-((3S,4R)-3-Fluoro-4-methoxypiperidin-1-yl)pyrimidin-4-amine

Cat. No.: B14095212
M. Wt: 226.25 g/mol
InChI Key: ZPJRVIQGQKUQQE-JGVFFNPUSA-N
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Description

2-((3S,4R)-3-Fluoro-4-methoxypiperidin-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of heterocyclic amines This compound features a pyrimidine ring fused with a piperidine ring, which is substituted with a fluoro and methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3S,4R)-3-Fluoro-4-methoxypiperidin-1-yl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols and halogenated compounds.

    Introduction of Fluoro and Methoxy Groups: The fluoro and methoxy groups are introduced via nucleophilic substitution reactions using reagents like fluorinating agents and methoxylating agents.

    Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through a series of condensation reactions involving appropriate precursors such as amidines and nitriles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((3S,4R)-3-Fluoro-4-methoxypiperidin-1-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using reagents like halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, acylating agents, and other nucleophiles/electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-((3S,4R)-3-Fluoro-4-methoxypiperidin-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((3S,4R)-3-Fluoro-4-methoxypiperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3S,4R)-3-Fluoro-4-methylpiperidin-1-yl)pyrimidin-4-amine
  • 2-((3S,4R)-3-Chloro-4-methoxypiperidin-1-yl)pyrimidin-4-amine
  • 2-((3S,4R)-3-Fluoro-4-ethoxypiperidin-1-yl)pyrimidin-4-amine

Uniqueness

2-((3S,4R)-3-Fluoro-4-methoxypiperidin-1-yl)pyrimidin-4-amine is unique due to the specific combination of fluoro and methoxy substituents on the piperidine ring, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C10H15FN4O

Molecular Weight

226.25 g/mol

IUPAC Name

2-[(3S,4R)-3-fluoro-4-methoxypiperidin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C10H15FN4O/c1-16-8-3-5-15(6-7(8)11)10-13-4-2-9(12)14-10/h2,4,7-8H,3,5-6H2,1H3,(H2,12,13,14)/t7-,8+/m0/s1

InChI Key

ZPJRVIQGQKUQQE-JGVFFNPUSA-N

Isomeric SMILES

CO[C@@H]1CCN(C[C@@H]1F)C2=NC=CC(=N2)N

Canonical SMILES

COC1CCN(CC1F)C2=NC=CC(=N2)N

Origin of Product

United States

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